(3-Methylpyridin-2-yl)methanamine

Overview

Description

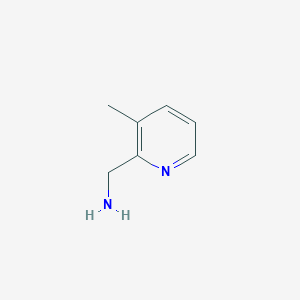

(3-Methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, featuring a methyl group at the third position and a methanamine group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methylpyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile or amide precursor. For instance, the reduction of 3-methylpyridine-2-carbonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon can yield this compound .

Another method involves the reductive amination of 3-methylpyridine-2-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: LiAlH4 and NaBH4 are typical reducing agents.

Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Secondary or tertiary amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

One of the most notable applications of (3-Methylpyridin-2-yl)methanamine is its role as a precursor in the development of pharmaceuticals targeting specific molecular pathways involved in cancer. Research indicates that derivatives of this compound can inhibit Polo-like kinase 4 (PLK4), a critical protein involved in cell cycle regulation. Inhibition of PLK4 can disrupt normal cell cycle processes and induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Table 1: Summary of Anticancer Activity

| Compound | Target | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | PLK4 | Inhibition leading to apoptosis | |

| Derivative A | CDK | Cell cycle arrest | |

| Derivative B | Mycobacterial ATP synthase | Inhibition of ATP synthesis |

1.2 Neuropharmacological Applications

This compound derivatives have also been studied for their potential as neuropharmacological agents. The compound's ability to interact with neurotransmitter systems suggests possible applications in treating neurological disorders such as depression and schizophrenia. Some studies have indicated that modifications to the basic structure can enhance binding affinity to specific receptors .

Agrochemical Applications

The compound's structural features allow it to act as a precursor for agrochemicals, particularly in the synthesis of herbicides and fungicides. Its nitrogen-containing framework is beneficial for developing compounds that can effectively target plant pathogens while minimizing environmental impact. Research has shown that certain derivatives exhibit significant herbicidal activity against common agricultural weeds .

Material Science

3.1 Synthesis of Functional Materials

In material science, this compound has been utilized in the synthesis of functional materials, including polymers and catalysts. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technologies. For example, coordination compounds formed with transition metals have shown promising catalytic activity in organic reactions .

Table 2: Overview of Material Science Applications

| Application | Description | Example Compound | Reference |

|---|---|---|---|

| Catalysis | Metal complex formation for organic reactions | Complex A | |

| Sensors | Development of chemical sensors using polymer composites | Sensor B |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of a series of this compound derivatives against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Agrochemical Efficacy

In agricultural trials, a derivative of this compound was tested for its efficacy as a herbicide against resistant weed species. The study demonstrated that the compound effectively reduced weed biomass while exhibiting low toxicity to non-target plants, suggesting its potential for environmentally friendly herbicide development .

Mechanism of Action

The mechanism of action of (3-Methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- (3-Methylpyridin-4-yl)methanamine

- (5-Methylpyridin-2-yl)methanamine

- (3-Methylpyridin-2-yl)methanamine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

(3-Methylpyridin-2-yl)methanamine, a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry. The compound's structure allows it to interact with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methyl group at the 3-position and an amine group at the 2-position. Its chemical formula is , and it can exist in both free base and hydrochloride forms. The compound's unique structure contributes to its reactivity and interaction with biological systems.

The precise biochemical pathways affected by this compound are not fully elucidated. However, based on its structural similarity to other pyridine derivatives, it is hypothesized that the compound may interact with biological targets through:

- Non-covalent interactions : Such as hydrogen bonding and π-π stacking.

- Enzyme inhibition : It may act as an inhibitor or activator of specific enzymes, modulating various biochemical pathways.

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth, particularly against Mycobacterium tuberculosis. In vitro assays have shown promising results, although specific potency data remains limited .

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. It has been utilized as a building block in the synthesis of more complex molecules with potential antitumor activity. Its derivatives have shown varying degrees of cytotoxicity against cancer cell lines, indicating a potential pathway for therapeutic development .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented. However, as a small molecule, it is likely to exhibit favorable absorption and distribution characteristics. The metabolism and excretion pathways would depend on its interactions with metabolic enzymes and transporters.

Case Studies

- Antimycobacterial Activity : A study focused on similar pyridine derivatives demonstrated that modifications at the 7-position significantly influenced their activity against Mycobacterium tuberculosis. This suggests that this compound could be further optimized for enhanced efficacy .

- Antichlamydial Activity : Research on compounds related to this compound indicated that structural modifications could enhance selectivity and potency against Chlamydia species. This highlights the importance of structural diversity in developing effective antimicrobial agents .

Applications in Research

This compound serves multiple roles in scientific research:

- Organic Synthesis : It is used as a versatile building block for synthesizing complex organic molecules.

- Biological Studies : Investigated for enzyme mechanisms and as a ligand in coordination chemistry.

- Pharmaceutical Development : Explored for potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-Chloropyridin-2-yl)methanamine | Chlorine substituent | Similar antimicrobial properties |

| (3-Hydroxy-2-methylpyridine) | Hydroxyl group | Enhanced solubility but lower activity |

| (3-Methylpyridin-2-yl) | Base compound | Foundational for various derivatives |

Properties

IUPAC Name |

(3-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLAYSBIWHHNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153936-26-6 | |

| Record name | 3-Methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153936-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-methylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.